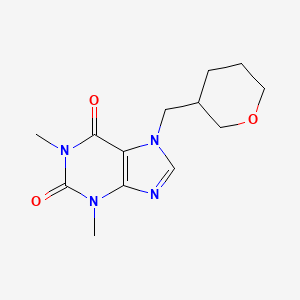
1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione is a derivative of purine, a heterocyclic aromatic organic compound. This compound is structurally related to theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease. The presence of the oxan-3-ylmethyl group at the 7-position of the purine ring distinguishes it from other purine derivatives.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione typically involves the alkylation of theophylline. Theophylline is first reacted with an appropriate alkylating agent, such as oxan-3-ylmethyl chloride, in the presence of a base like potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in respiratory diseases and as a bronchodilator.
Industry: Utilized in the development of new materials with specific properties, such as improved solubility or stability.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione involves its interaction with adenosine receptors in the central nervous system. By antagonizing these receptors, the compound can increase alertness and reduce fatigue. Additionally, it may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and subsequent relaxation of smooth muscle cells in the airways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: A bronchodilator with a similar purine structure but lacking the oxan-3-ylmethyl group.
Caffeine: Another purine derivative with stimulant effects, containing three methyl groups at positions 1, 3, and 7.
Theobromine: A purine derivative found in cocoa, with two methyl groups at positions 3 and 7.
Uniqueness
1,3-Dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione is unique due to the presence of the oxan-3-ylmethyl group, which may confer distinct pharmacological properties and enhance its solubility and stability compared to other purine derivatives.
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(oxan-3-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3/c1-15-11-10(12(18)16(2)13(15)19)17(8-14-11)6-9-4-3-5-20-7-9/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVPJPMBPCHRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-[4-[2-(1-methylpyrazol-4-yl)acetyl]piperazin-1-yl]acetamide](/img/structure/B7443515.png)

![3-[(2-methylpropanoylamino)methyl]-N-pyrimidin-4-ylpiperidine-1-carboxamide](/img/structure/B7443527.png)
![6-[2-(methoxymethyl)morpholine-4-carbonyl]-3,3-dimethyl-1H-indol-2-one](/img/structure/B7443533.png)

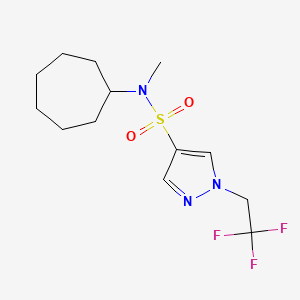

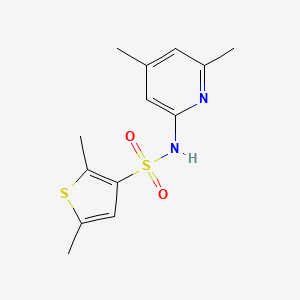
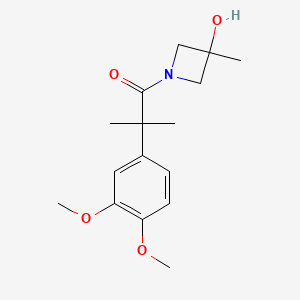
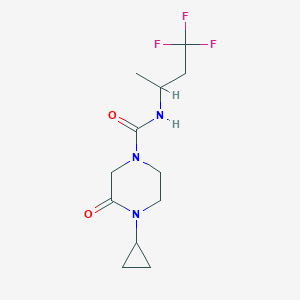
![N-[3-(2H-triazol-4-yl)phenyl]-1H-indazole-3-carboxamide](/img/structure/B7443586.png)
![1-methyl-N-[2,2,2-trifluoro-1-(1-methylpyrazol-4-yl)ethyl]imidazole-4-sulfonamide](/img/structure/B7443589.png)
![2-fluoro-N,6-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzenesulfonamide](/img/structure/B7443599.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7443607.png)
